4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester derivative featuring a benzonitrile backbone substituted with a nitro group (-NO₂) at the para position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the ortho position. This compound is structurally significant due to the electron-withdrawing nitro and nitrile groups, which modulate its electronic properties, making it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings .
The nitro group enhances the compound’s electrophilicity, facilitating its use in constructing complex aromatic systems for applications in materials science (e.g., charge-transfer dyads ) and pharmaceutical intermediates. The pinacol boronate ester moiety improves stability and solubility in organic solvents, a common feature in boron-containing reagents .
Properties
IUPAC Name |
4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O4/c1-12(2)13(3,4)20-14(19-12)11-7-10(16(17)18)6-5-9(11)8-15/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOBIUGNFDSEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675092 | |
| Record name | 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-28-6 | |
| Record name | 4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Coupling with Aryl Halides
A representative procedure involves:
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Reactants : 2-Bromo-4-nitrobenzonitrile and bis(pinacolato)diboron.
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Catalyst : Pd(PPh) or Pd(dba) with ligands such as tri(m-tolyl)phosphine.
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Base : Potassium phosphate or sodium carbonate.
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Solvent : Tetrahydrofuran (THF) or 1,4-dioxane/water mixtures.
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Conditions : 60–100°C under inert atmosphere for 12–24 hours.
Example :
In a 2020 study, 2-bromo-4-nitrobenzonitrile (0.5 mol) was coupled with bis(pinacolato)diboron (0.6 mol) using Pd(dba) (0.2 mol%) and tri(m-tolyl)phosphine (1 mol%) in THF at 60°C, yielding 95.3% product.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.1–1.0 mol% Pd | >90% above 0.5% |
| Temperature | 60–100°C | Higher yields at 80–100°C |
| Solvent Polarity | THF > Dioxane > EtOAc | THF maximizes stability |
Directed Ortho-Borylation via Iridium Catalysis
Iridium complexes enable direct C-H borylation of nitro-substituted benzonitriles. This method avoids pre-functionalized aryl halides but requires careful control of directing groups.
Iridium-Catalyzed Borylation
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Catalyst : [Ir(COD)OMe] with 4,4′-di-tert-butylbipyridine (dtbpy).
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Boron Source : Bpin.
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Conditions : 80–120°C in hexane or toluene.
Example :
4-Nitrobenzonitrile underwent borylation at the ortho position using [Ir(COD)OMe] (2 mol%) and dtbpy (3 mol%) in hexane at 100°C, achieving 78% yield.
Selectivity Challenges
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Nitro Group Effects : The nitro group’s strong electron-withdrawing nature deactivates the ring, necessitating higher temperatures.
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Competing Sites : Para-nitrile groups weakly direct borylation, but steric effects favor ortho substitution.
Lithiation-Borylation Strategies
Lithiation followed by borylation is effective for substrates resistant to cross-coupling.
Ortho-Lithiation Protocol
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Base : Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
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Boron Reagent : Trimethyl borate or pinacol boronic ester.
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Steps :
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Lithiation of 4-nitrobenzonitrile at -78°C.
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Quenching with trimethyl borate.
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Acidic workup to isolate the boronic acid.
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Esterification with pinacol.
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Example :
Ortho-lithiation of 4-nitrobenzonitrile with LiTMP in THF at -78°C, followed by quenching with B(OMe), yielded the boronic acid, which was esterified to the target compound in 82% overall yield.
Industrial-Scale Production
Continuous Flow Reactor Systems
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Advantages : Improved heat transfer and reduced reaction times.
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Conditions :
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Residence Time : 10–30 minutes.
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Catalyst : Immobilized Pd on carbon or silica.
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Output : 50–100 kg/day with >99% purity.
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Cost Optimization
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Reuse | 1–2 cycles | 5–10 cycles |
| Solvent Recovery | <50% | >90% |
| Energy Consumption | 5 kW·h/kg | 1.2 kW·h/kg |
| Regulation | Requirement |
|---|---|
| REACH | Registration required for >1 ton/yr |
| OSHA | PEL: 0.1 mg/m³ for boron compounds |
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 85–95 | 120–150 | High |
| Ir-Catalyzed Borylation | 70–80 | 200–220 | Moderate |
| Lithiation-Borylation | 75–85 | 180–200 | Low |
Emerging Techniques
Biological Activity
4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H15BN2O4
- Molecular Weight : 274.08 g/mol
- CAS Number : 1218791-28-6
- Boiling Point : 434.7 ± 40.0 °C
- Purity : ≥97% .
The biological activity of this compound can be attributed to its structure, which includes a nitro group and a dioxaborolane moiety. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.
Antiparasitic Activity
Research indicates that compounds similar to 4-nitro derivatives exhibit antiparasitic properties. For instance, studies on related dioxaborolane compounds have shown effectiveness against Plasmodium species in vitro and in animal models . The incorporation of polar functionalities has been noted to enhance solubility and activity against parasites .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of similar compounds on various cell lines. For example, modifications in the dioxaborolane structure have led to varying degrees of cytotoxicity against human HepG2 cells, suggesting that structural changes can significantly influence biological outcomes . The balance between activity and cytotoxicity is crucial for therapeutic applications.
Study 1: Antiparasitic Efficacy
A study evaluated the effectiveness of a series of dioxaborolane compounds against P. falciparum using a mouse model. The results indicated that modifications to the dioxaborolane scaffold improved metabolic stability and efficacy against malaria parasites. Specifically, the introduction of specific substituents enhanced potency while reducing cytotoxic effects .
Study 2: Metabolic Stability
Another investigation focused on the metabolic stability of dioxaborolane derivatives. It was found that lipophilicity played a significant role in determining both the solubility and the metabolic rates in human liver microsomes. Compounds with balanced lipophilicity showed improved stability and reduced toxicity .
Data Tables
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Related Boronate Esters
Key Observations:
- Electron-Withdrawing Effects: The nitro group in the target compound increases electrophilicity compared to the chloro or unsubstituted analogs, enhancing reactivity in palladium-catalyzed couplings .
- Steric Considerations: Cyclopropyl substituents (e.g., in 2-cyclopropyl derivatives) introduce steric hindrance, reducing reaction rates but improving selectivity in certain transformations .
- Positional Isomerism: Para-substituted boronates (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) are more common in materials science for constructing linear conjugated systems, whereas ortho-substituted variants (like the target compound) may favor nonlinear architectures .
Table 2: Reactivity Comparison in Cross-Coupling Reactions
Notable Trends:
- Yields and Selectivity: Para-substituted boronates generally achieve higher yields (e.g., 88–90% in ) compared to ortho/meta-substituted analogs, likely due to reduced steric interference.
- Catalyst Compatibility: Nickel catalysts () are effective for sterically hindered substrates, while palladium dominates in electron-deficient systems like the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A two-step approach is common:
Borylation : React a nitro-substituted aryl halide (e.g., 2-bromo-4-nitrobenzonitrile) with bis(pinacolato)diboron (B₂pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C for 12–24 hours .
Purification : Isolate the product via column chromatography (hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .
- Key Data : Yields range from 60–80% depending on the halogen substituent (Br vs. I) and catalyst loading .
Q. How is the compound characterized structurally and functionally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and boronate ester formation. For example, the boron-linked aromatic proton appears as a singlet at δ 7.8–8.2 ppm .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve nitro and boronate group orientations .
- Infrared Spectroscopy (IR) : Detect nitrile (C≡N) stretches at ~2220 cm⁻¹ and nitro (NO₂) stretches at ~1520 cm⁻¹ .
Q. What are its primary applications in organic synthesis?
- Methodological Answer : The compound serves as a versatile boronate building block for:
- Suzuki-Miyaura Coupling : Forms biaryl linkages with aryl halides (e.g., synthesis of conjugated polymers or drug intermediates) .
- Nitrile Functionalization : The nitrile group enables further derivatization (e.g., reduction to amines or hydrolysis to carboxylic acids) .
Advanced Research Questions
Q. How do electronic effects of the nitro group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- The nitro group is a strong electron-withdrawing group (EWG), which reduces electron density at the boron-linked carbon, slowing oxidative addition but enhancing transmetallation efficiency.
- Kinetic Studies : Compare coupling rates with non-nitro analogs (e.g., 4-methoxy derivatives) using time-resolved NMR to track reaction progress .
- Computational Analysis : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) predict charge distribution and transition-state barriers .
Q. How can conflicting spectroscopic data for similar boronate esters be resolved?
- Methodological Answer :
- Case Study : If NMR signals overlap (e.g., δ 30–32 ppm for dioxaborolanes), use heteronuclear correlation experiments (HMBC) to assign boron connectivity .
- Contradiction Resolution : Discrepancies in melting points or solubility (e.g., due to polymorphism) require differential scanning calorimetry (DSC) and powder XRD .
Q. What strategies mitigate competing side reactions during functionalization of the nitrile group?
- Methodological Answer :
- Protection/Deprotection : Temporarily convert the nitrile to an amide (e.g., using H₂O₂/NaOH) to prevent unwanted nucleophilic attack during boronate transformations .
- Selective Catalysis : Employ Pd/Cu bimetallic systems for sequential Suzuki coupling and nitrile hydrolysis without boronate cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
